molecular formula C9H10ClNOS B14052001 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14052001
M. Wt: 215.70 g/mol
InChI Key: LKBARBQVAIAUSD-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and proteins. The amino and mercapto groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can also participate in nucleophilic substitution reactions, further affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-mercaptophenyl)ethan-1-one
  • 1-(3-Amino-4-methoxyphenyl)propan-1-one
  • 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one

Uniqueness

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both an amino group and a mercapto group, which allows it to participate in a wide range of chemical reactions. Its chloropropanone moiety also provides additional reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2

InChI Key

LKBARBQVAIAUSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)N)S

Origin of Product

United States

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